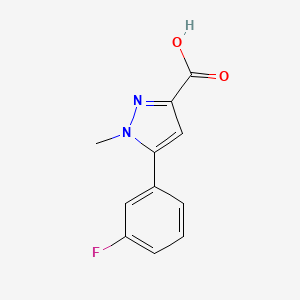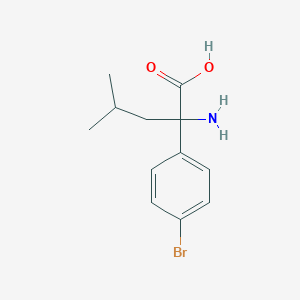![molecular formula C7H13ClN4O3 B1407494 [2-(3-乙氧基-4-硝基-1H-吡唑-1-基)乙基]胺盐酸盐 CAS No. 1417570-01-4](/img/structure/B1407494.png)
[2-(3-乙氧基-4-硝基-1H-吡唑-1-基)乙基]胺盐酸盐
描述
[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride is a useful research compound. Its molecular formula is C7H13ClN4O3 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和表征吡唑衍生物:Titi等人(2020年)的研究展示了吡唑衍生物的合成,包括与[2-(3-乙氧基-4-硝基-1H-吡唑-1-基)乙基]胺盐酸盐相关的化合物。这些化合物使用FT-IR、UV–可见光谱和X射线晶体学等技术进行了表征。研究突出了几何参数和理论物理化学性质,暗示了这些化合物在抗肿瘤、抗真菌和抗菌应用中的潜力 (Titi et al., 2020)。
胺的电合成:Mikhal’chenko等人(2007年)进行的研究探讨了类似吡唑衍生物的电化学行为,展示了在不同条件下转化为各种胺产品的过程。这一过程突显了这些化合物在合成化学中的潜力,特别是通过电还原生成胺 (Mikhal’chenko等人,2007)。
催化应用:Matiwane等人(2020年)的研究调查了催化中的吡唑基化合物。他们测试了吡唑基胺衍生物的锌配合物用于CO2和环己烷氧化环合聚合,实现了显著的选择性和中等的分子量。这项研究表明了这些化合物在催化应用中的潜力,特别是在聚合物合成中 (Matiwane et al., 2020)。
准备吡唑衍生物的潜力:Guillou和Janin(2010年)报道了一种制备新吡唑衍生物的方法,包括乙基3-乙氧基-1H-吡唑-4-羧酸乙酯。这种方法为各种吡唑系列提供了一个切入点,展示了这些化合物在合成新化学实体中的多功能性 (Guillou & Janin, 2010)。
作用机制
Target of Action
Pyrazole derivatives, such as “[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride”, have been shown to exhibit a broad range of biological activities . They have been reported to interact with various targets, including enzymes like cholinesterase .
Mode of Action
The mode of action of pyrazole derivatives can vary greatly depending on their specific structure and the functional groups they contain. For example, some pyrazole derivatives have been found to inhibit enzymes like cholinesterase, potentially acting as neuroprotective agents .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, if a pyrazole derivative inhibits an enzyme like cholinesterase, it could affect the cholinergic system and neurotransmission .
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives can vary widely and depend on factors like their specific structure and formulation. Many heterocyclic compounds, which include pyrazoles, are known to have high chemotherapeutic values .
Result of Action
The result of the action of pyrazole derivatives can vary depending on their specific targets and mode of action. For example, if a pyrazole derivative acts as a cholinesterase inhibitor, it could potentially have neuroprotective effects .
生化分析
Biochemical Properties
[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit selective inhibition of cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase . These interactions suggest potential applications in the treatment of neurological disorders, where cholinesterase inhibition is a therapeutic strategy. Additionally, the nitro group in the compound can participate in redox reactions, further influencing its biochemical activity.
Cellular Effects
The effects of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride on cellular processes are multifaceted. This compound has been reported to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate oxidative stress levels by influencing the production of reactive oxygen species (ROS) and lipid peroxidation . These effects can lead to changes in gene expression profiles and alterations in cellular metabolism, potentially affecting cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride exerts its effects through several mechanisms. The compound’s ability to inhibit cholinesterase enzymes involves binding to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, the compound’s nitro group can undergo reduction, generating reactive intermediates that can interact with cellular macromolecules, leading to further biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives, including this compound, exhibit thermal stability with decomposition onset temperatures ranging from 147 to 228°C . Over extended periods, the compound may undergo degradation, leading to the formation of by-products that could alter its biological activity.
Dosage Effects in Animal Models
The effects of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and oxidative stress . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride is involved in various metabolic pathways. The compound can undergo reduction of its nitro group, leading to the formation of reactive intermediates that participate in redox reactions . These intermediates can interact with cellular enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism may also involve conjugation reactions, enhancing its solubility and facilitating excretion.
Transport and Distribution
The transport and distribution of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophilic nature, due to the presence of the hydrochloride salt, allows it to be efficiently transported across cell membranes . Once inside the cell, it can interact with intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of [2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride is critical for its activity and function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can affect its interactions with cellular macromolecules and its overall biochemical activity.
属性
IUPAC Name |
2-(3-ethoxy-4-nitropyrazol-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3.ClH/c1-2-14-7-6(11(12)13)5-10(9-7)4-3-8;/h5H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCDOYGZQUHSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1407415.png)


![[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1407420.png)
![2-Chlorobenzo[d]thiazol-5-ol](/img/structure/B1407421.png)


amine](/img/structure/B1407427.png)

![[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1407433.png)

